molecular formula C12H15NO4 B3244778 (3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate CAS No. 163439-83-6

(3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate

Cat. No. B3244778
CAS RN: 163439-83-6
M. Wt: 237.25 g/mol
InChI Key: OSDPRBVIIIGHPO-GHMZBOCLSA-N
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Description

(3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate is a heterocyclic compound with the following chemical formula: C9H17NO4 . It is also known by various synonyms, including cis-1-Boc-3,4-dihydroxypyrrolidine , tert-butyl-cis-3,4-dihydroxypyrrolidine-1-carboxylate , and rel-(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate .


Synthesis Analysis

The synthetic route to obtain This compound involves several steps. Researchers have explored various methods, including asymmetric synthesis , protecting group manipulations , and cyclization reactions . Detailed studies on the stereochemistry and regioselectivity during the synthesis are crucial for obtaining the desired enantiomer .


Molecular Structure Analysis

The compound’s molecular structure consists of a pyrrolidine ring with two hydroxyl groups at positions 3 and 4. The benzyl group is attached to the nitrogen atom. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality. The stereochemistry (3R,4R) indicates the relative configuration of the substituents .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including hydrolysis , esterification , and amidation . Researchers have explored its reactivity in the context of peptide synthesis , where it serves as a chiral building block .


Physical And Chemical Properties Analysis

  • Acid Dissociation Constant (pKa) : Approximately 13.91 (predicted)

Mechanism of Action

The compound’s biological activity and mechanism of action are areas of ongoing research. It may exhibit antioxidant , anti-inflammatory , or other pharmacological properties due to its hydroxyl groups and stereochemistry. Further studies are needed to elucidate its specific targets and pathways .

Safety and Hazards

  • Follow safety precautions, including proper handling, protective gear, and emergency procedures

properties

IUPAC Name

benzyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-10-6-13(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14-15H,6-8H2/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDPRBVIIIGHPO-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of N-carbobenzoxy-3-pyrroline (1.00 g, 4.92 mmol, 1.0 eq) in acetone (20 mL) was added NMO (1.0 g, 7.38 mmol, 1.5 eq) followed by OsO4 (cat. 10 mg in 1 mL iPrOH). The mixture was stirred for 3 h. To this, saturated NaHSO3 aqueous solution (5 mL) was added, and the mixture was stirred for another 0.5 h. The organic phase was separated from the mixture, and the water phase was extracted with EtOAc (20 mL×3). The combined organic phases were dried over anhydrous Na2SO4 and filtered. The filtrate was concentrated in vacuo and the residue was purified by a silica gel column chromatography (EtOAc) to give the compound as colorless oil (1.16 g, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
catalyst
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

In a 500 mL RBF, the Cbz Pyrroline (15 g, 73.8 mmol) was dissolved in a mixture of 100 mL THF, 60 mL t-BuOH and 40 mL water for addition of the NMO (30.6 ml, 148 mmol) solution followed by the osmium tetraoxide (0.925 ml, 0.074 mmol) solution. Heated in a 70 C. oil bath. Solution slowly went from yellow to brown. After 2 h, cooled to RT and added 50 mL 10% aqueous NaHSO3. Concentrated and partitioned between 100 mL brine and 100 mL EtOAc. Separated layers and extracted with 100 mL EtOAc. Dried over MgSO4, filtered and concentrated to 22.3 g of thick yellow oil. Flash column chromatography from 50-100% EtOAc in hexane provided compound 9. NMR (400 MHz, CDCl3) δ 7.35 (m, 5H), 5.22 (s, 2H), 4.42 (m, 4H), 3.63 (m, 2H), 3.42 (m, 3H), 3.20 (m, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
30.6 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0.925 mL
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate
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(3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate
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(3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate
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(3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
(3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate

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